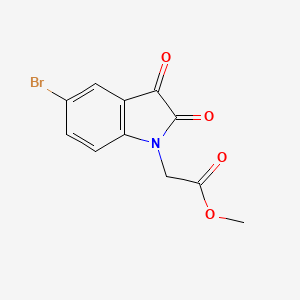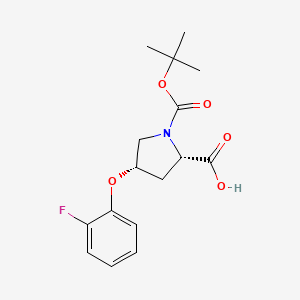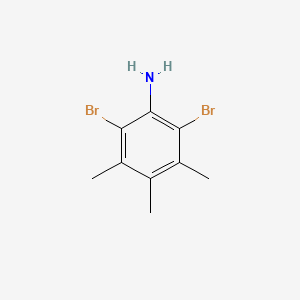
methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
描述
Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a chemical compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological properties.
作用机制
Target of Action
Methyl 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities .
生化分析
Cellular Effects
Impact on Cell Function: This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to specific targets, it modulates cellular responses. Detailed studies are required to elucidate its precise effects on different cell types .
Molecular Mechanism
Mechanism of Action: At the molecular level, “Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate” likely engages in binding interactions with biomolecules. It may inhibit or activate enzymes, alter gene expression, and affect cellular homeostasis. Investigating its specific targets will provide valuable insights .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: Laboratory studies should explore the stability and degradation of this compound over time. Additionally, assessing its impact on cellular function in in vitro and in vivo models will reveal any long-term effects. Researchers must consider factors such as storage conditions and exposure duration .
Dosage Effects in Animal Models
Threshold and Toxicity: Understanding how the effects of “this compound” vary with different dosages is crucial. Researchers should investigate threshold effects and potential toxicity at high doses. Animal models provide valuable insights into dose-response relationships .
Metabolic Pathways
Involvement in Metabolism: Exploring the metabolic pathways associated with this compound is essential. Enzymes and other biomolecules play a role in its metabolism. Investigating its fate within the body will enhance our understanding of its overall impact .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the bromination of an indole precursor followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield the brominated indole intermediate . This intermediate is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .
化学反应分析
Types of Reactions
Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, which can further enhance its biological activity.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Methyl chloroacetate: Used for esterification reactions.
Potassium carbonate: Used as a base in esterification reactions.
Major Products Formed
Substituted Indoles: Formed through substitution reactions.
Oxidized or Reduced Indoles: Formed through oxidation or reduction reactions.
Carboxylic Acids: Formed through ester hydrolysis.
科学研究应用
Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has been studied for various scientific research applications, including:
相似化合物的比较
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to the presence of the bromine atom at the 5-position, which can significantly alter its chemical reactivity and biological properties compared to other indole derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
methyl 2-(5-bromo-2,3-dioxoindol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c1-17-9(14)5-13-8-3-2-6(12)4-7(8)10(15)11(13)16/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSWOPOEJWJDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(1,3-Benzothiazol-2-yl)(methyl)amino]ethanol](/img/structure/B3150350.png)








![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)
![4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150420.png)
